H-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Pro-DL-xiIle-DL-Leu-DL-xiThr-DL-Arg-DL-xiIle-DL-xiThr-DL-Leu-DL-Glu-OH
説明
This synthetic peptide features a repetitive sequence of DL-arginine (DL-Arg) residues followed by a C-terminal segment containing DL-isomers of proline (Pro), isoleucine (xiIle), leucine (Leu), threonine (xiThr), and glutamic acid (Glu). Its molecular weight exceeds 2,000 Da, and its structure is defined by alternating D- and L-configured amino acids, which confer unique conformational flexibility and resistance to enzymatic degradation compared to homochiral peptides .
特性
分子式 |
C108H206N52O24 |
|---|---|
分子量 |
2617.1 g/mol |
IUPAC名 |
2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-5-carbamimidamidopentanoyl)amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C108H206N52O24/c1-11-55(7)75(92(178)154-72(52-54(5)6)90(176)158-77(57(9)161)94(180)151-68(34-22-48-141-107(128)129)88(174)156-76(56(8)12-2)93(179)159-78(58(10)162)95(181)155-71(51-53(3)4)89(175)153-70(97(183)184)37-38-74(163)164)157-91(177)73-36-24-50-160(73)96(182)69(35-23-49-142-108(130)131)152-87(173)67(33-21-47-140-106(126)127)150-86(172)66(32-20-46-139-105(124)125)149-85(171)65(31-19-45-138-104(122)123)148-84(170)64(30-18-44-137-103(120)121)147-83(169)63(29-17-43-136-102(118)119)146-82(168)62(28-16-42-135-101(116)117)145-81(167)61(27-15-41-134-100(114)115)144-80(166)60(26-14-40-133-99(112)113)143-79(165)59(109)25-13-39-132-98(110)111/h53-73,75-78,161-162H,11-52,109H2,1-10H3,(H,143,165)(H,144,166)(H,145,167)(H,146,168)(H,147,169)(H,148,170)(H,149,171)(H,150,172)(H,151,180)(H,152,173)(H,153,175)(H,154,178)(H,155,181)(H,156,174)(H,157,177)(H,158,176)(H,159,179)(H,163,164)(H,183,184)(H4,110,111,132)(H4,112,113,133)(H4,114,115,134)(H4,116,117,135)(H4,118,119,136)(H4,120,121,137)(H4,122,123,138)(H4,124,125,139)(H4,126,127,140)(H4,128,129,141)(H4,130,131,142) |
InChIキー |
IEWOQULQWITCAT-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N |
製品の起源 |
United States |
類似化合物との比較
Sequence Length and Composition
The compound’s repetitive Arg sequence distinguishes it from shorter peptides like H-DL-Arg-Lys-Leu-NH2 () and H-Tyr-Pro-Phe-NH2 (), which lack poly-Arg motifs. Compared to H-DL-Pyr-Gly-DL-Pro-DL-Trp-DL-Leu-DL-Glu-DL-Glu-DL-Glu-DL-Glu-DL-Ala-DL-Tyr-Gly-DL-Trp-OH (), this peptide replaces tryptophan (Trp) and alanine (Ala) with Arg, enhancing cationic charge density.
Isomer Configuration
Unlike peptides with pure L- or D-forms (e.g., H-Lys-Pro-Gly-NH2 in ), the DL-isomers in this compound create a racemic mixture, altering its tertiary structure and binding kinetics. This contrasts with H-DL-xiIle-DL-Ser-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Pro-DL-Phe-DL-Arg-OH (), which shares DL-xiIle but lacks Arg repetition .
Table 1: Structural Comparison
| Compound Name | Key Features | Reference |
|---|---|---|
| Target Compound | 10× DL-Arg repeats; C-terminal Glu; DL-xiIle/xiThr | - |
| H-DL-Arg-Lys-Leu-NH2 | Short sequence (3 residues); Lys incorporation | |
| H-DL-Pyr-Gly-DL-Pro-DL-Trp-DL-Leu-DL-Glu-OH | Trp/Ala residues; multiple Glu; no Arg repeats | |
| H-Lys-Ala-Gly-Leu-OH | Lys-rich; simple structure (4 residues) |
Receptor Binding and Selectivity
The poly-Arg motif may enhance binding to heparin sulfate proteoglycans (HSPGs) or Toll-like receptors (TLRs), similar to H-DL-Arg-DL-Val-Gly-DL-Arg-DL-Pro-al.H-DL-Glu-OH ().
Enzymatic Stability
DL-isomers confer resistance to proteases, as seen in H-DL-Pro-DL-Met-DL-Ser-DL-Met-DL-Leu-DL-Arg-DL-Leu-NH2 ().
Table 2: Functional Comparison
| Property | Target Compound | H-DL-Arg-DL-Tyr-DL-Leu-DL-Pro-DL-xiThr-OH () | H-Lys-Thr-Glu-Ile-OH () |
|---|---|---|---|
| Charge (pH 7.4) | +9 (poly-Arg) | +2 | Neutral |
| Protease Resistance | High (DL-isomers) | Moderate | Low |
| Solubility | pH-dependent (Glu terminus) | Water-soluble | Water-soluble |
| Key Applications | Nucleic acid delivery, signaling | Enzyme inhibition studies | Neurotransmitter synthesis |
Functional Implications
However, its lack of aromatic residues (e.g., Trp, Tyr) may reduce fluorescence-based tracking utility compared to H-DL-Pyr-DL-xiThr-DL-Ser-DL-Phe-DL-xiThr-DL-Pro-DL-Arg-DL-Leu-NH2 () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
